1-Chlorooctane
Overview
Description
It has the molecular formula CH₃(CH₂)₇Cl and a molecular weight of 148.67 g/mol . This compound is primarily used in organic synthesis and the chemical industry due to its reactivity and versatility.
Mechanism of Action
Target of Action
1-Chlorooctane, also known as Octyl chloride, is a reactant in chemical reactions, particularly in nucleophilic substitution reactions . The primary targets of this compound are nucleophiles, such as hydroxide ions .
Mode of Action
This compound interacts with its targets (nucleophiles) through nucleophilic substitution reactions . In these reactions, the chlorine atom in this compound is replaced by a nucleophile, such as a hydroxide ion . This results in the formation of corresponding alcohols .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific nucleophilic substitution reactions it participates in. For instance, when this compound reacts with a hydroxide ion, an alcohol is formed . This could potentially alter the biochemical environment within a cell.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and concentration of nucleophiles in the environment can affect the rate and extent of nucleophilic substitution reactions involving this compound . Additionally, factors such as temperature and pH could potentially influence the stability and reactivity of this compound.
Biochemical Analysis
Biochemical Properties
It is known that 1-Chlorooctane is a hydrophobic molecule, which suggests that it may interact with other hydrophobic molecules such as lipids and proteins within cells .
Cellular Effects
Inhalation of high concentrations of this compound can cause symptoms like headache, dizziness, tiredness, and nausea
Molecular Mechanism
Given its hydrophobic nature, it may interact with lipid membranes or hydrophobic pockets within proteins .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 455.2 K .
Metabolic Pathways
Given its structure, it is likely metabolized by the liver, similar to other chlorinated hydrocarbons .
Transport and Distribution
Due to its hydrophobic nature, it may be able to pass through lipid membranes and distribute throughout the body .
Subcellular Localization
Given its hydrophobic nature, it may localize to lipid-rich areas such as the cell membrane or within lipid droplets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorooctane can be synthesized through the reaction of octanol with hydrochloric acid in the presence of a catalyst. The reaction typically involves heating octanol with concentrated hydrochloric acid, resulting in the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of octanol with thionyl chloride or phosphorus trichloride. These methods are preferred due to their higher yields and efficiency. The reaction with thionyl chloride proceeds as follows: [ \text{CH}_3(\text{CH}_2)_7\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3(\text{CH}_2)_7\text{Cl} + \text{SO}_2 + \text{HCl} ]
Chemical Reactions Analysis
Types of Reactions: 1-Chlorooctane primarily undergoes nucleophilic substitution reactions. It can react with nucleophiles such as hydroxide ions to form octanol .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Oxidation: this compound can be oxidized to form octanoic acid using strong oxidizing agents like potassium permanganate.
Major Products:
Octanol: Formed through nucleophilic substitution with hydroxide ions.
Octanoic Acid: Formed through oxidation reactions.
Scientific Research Applications
1-Chlorooctane has several applications in scientific research:
Organic Synthesis: It is used as an alkylating agent in the synthesis of various organic compounds.
Polymer Industry: It is utilized in the hydrophobic modification of polymers such as ω-carrageenans.
Biodegradable Polymers: It is involved in the biosynthesis of monomers for biodegradable polymers, which have applications in tissue engineering and drug delivery.
Chemical Research: It serves as a reference compound in chemical research and analysis due to its well-studied properties and reactions.
Comparison with Similar Compounds
- 1-Chlorohexane
- 1-Chlorodecane
- 1-Chloroheptane
- 1-Chlorododecane
Comparison: 1-Chlorooctane is unique due to its specific chain length, which influences its physical properties and reactivity. Compared to shorter-chain chlorinated alkanes like 1-chlorohexane, this compound has a higher boiling point and lower solubility in water. Longer-chain chlorinated alkanes like 1-chlorododecane have even higher boiling points and are less reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
1-chlorooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDHHGUSRIZDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021543 | |
Record name | 1-Chlorooctane | |
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Molecular Weight |
148.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB] | |
Record name | Octane, 1-chloro- | |
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Record name | 1-Chlorooctane | |
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Boiling Point |
181.5 °C @ 760 MM HG | |
Record name | 1-CHLOROOCTANE | |
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Flash Point |
70 °C, 158 °F | |
Record name | 1-Chlorooctane | |
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Record name | 1-CHLOROOCTANE | |
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Solubility |
INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER; SLIGHTLY SOLUBLE IN CARBON TETRACHLORIDE, SOL IN MOST ORG SOLVENTS | |
Record name | 1-CHLOROOCTANE | |
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Density |
0.8738 @ 20 °C/4 °C | |
Record name | 1-CHLOROOCTANE | |
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Vapor Pressure |
0.95 [mmHg], 0.95 mm Hg at 25 °C | |
Record name | 1-Chlorooctane | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
111-85-3, 57214-71-8 | |
Record name | 1-Chlorooctane | |
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Record name | 1-Chlorooctane | |
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Record name | 1-chlorooctane | |
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Record name | 1-CHLOROOCTANE | |
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Melting Point |
-57.8 °C | |
Record name | 1-CHLOROOCTANE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-chlorooctane?
A1: this compound has the molecular formula C8H17Cl and a molecular weight of 148.68 g/mol.
Q2: Can you provide some spectroscopic data for this compound?
A: While specific spectroscopic data isn't available in the provided abstracts, researchers have studied the vibrational analysis of this compound []. Additionally, infrared and near-infrared absorptions of 2-nonanol and 1-nonanol, structurally similar to this compound, have been characterized in hydrocarbon solvents [].
Q3: How does the alkyl chain length of 1-chloroalkanes influence their behavior in non-ionic microemulsions?
A: Research on non-ionic microemulsions formed with pentaethyleneglycol dodecyl ether, water, and various 1-chloroalkanes (C8-C16) reveals that increasing the alkyl chain length of the 1-chloroalkane leads to a decrease in both the efficiency of the surfactant and its monomeric solubility in oil []. This suggests that the longer alkyl chain promotes stronger interactions within the oil phase, making the surfactant less effective in forming microemulsions.
Q4: What is the impact of alkyl chain length on the self-aggregation properties of bacteriochlorophyll-d analogs containing a 1-chloroalkane moiety?
A: In studies using this compound as a solvent, bacteriochlorophyll-d analogs with varying branched alkyl chain lengths at the 17-propionate residue exhibited temperature-dependent self-aggregation []. The research suggests that longer alkyl chains lead to higher melting points for the self-assembled chlorosomal structures. This implies that longer chains promote stronger van der Waals interactions between the molecules, leading to more stable aggregates.
Q5: Are there differences in the interactions of alkyl formates with n-alkanes compared to 1-chloroalkanes?
A: Yes, measurements of excess enthalpies (hE) show that alkyl formates interact more strongly with aliphatic hydrocarbons (n-alkanes) than with 1-chloroalkanes []. This difference in interaction strength highlights the influence of the chlorine atom on the intermolecular forces.
Q6: How does this compound participate in radical reactions with silicon surfaces?
A: When silicon is ground in the presence of this compound, a monolayer of carbon forms on the silicon surface. This process occurs through a radical mechanism, evidenced by the presence of expected combination and disproportionation products of alkyl radicals []. This finding suggests that this compound can act as a source of alkyl radicals under these conditions.
Q7: How does the presence of water affect the efficiency of sodium/liquid ammonia (Na/NH3) dechlorination of this compound in soil remediation?
A: Studies demonstrate that while Na/NH3 is effective in dechlorinating this compound in soil, the presence of water reduces the efficiency of the process []. This is due to the competitive reaction of solvated electrons with water molecules, reducing the availability of electrons for dechlorination.
Q8: Can this compound be used as a starting material for the synthesis of primary phosphines?
A: Yes, this compound can be converted to the corresponding primary phosphine by reacting it with bis(trichlorosilyl)phosphide anion ([P(SiCl3)2]-) generated in situ from phosphoric acid and trichlorosilane []. This method provides a viable synthetic route for accessing this important class of organophosphorus compounds.
Q9: How does the solubility of anthracene change in binary mixtures of alkanes and this compound?
A: The solubility of anthracene in binary mixtures of alkanes and this compound has been studied at 298.2 K []. While the abstract doesn't provide specific details, it suggests that the solubility is influenced by the composition of the solvent mixture, highlighting the role of intermolecular interactions between the solute and the different solvent components.
Q10: How does the addition of this compound to a binary mixture of methyl butanoate and n-heptane affect the mixture’s volumetric properties and viscosities?
A: The ternary mixture of methyl butanoate, n-heptane, and this compound has been studied in terms of its volumetric properties and viscosities across a temperature range of 283.15 K to 313.15 K []. While the details are not provided in the abstract, this research suggests that this compound influences the intermolecular interactions within the mixture, leading to changes in its physical properties.
Q11: What is the significance of studying the excess molar volumes (VE) of mixtures containing this compound and ketones?
A: Measurements of VE provide valuable insights into the nature and strength of intermolecular interactions between different components in a mixture. For instance, positive VE values observed in mixtures of this compound with ketones like butan-2-one [] and 3-alkanones [] suggest weaker interactions between unlike molecules compared to like molecules. These studies contribute to a deeper understanding of the thermodynamics of liquid mixtures.
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